molecular formula C12H9ClN2 B13951010 Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- CAS No. 55643-84-0

Benzenamine, 4-chloro-N-(4-pyridinylmethylene)-

Cat. No.: B13951010
CAS No.: 55643-84-0
M. Wt: 216.66 g/mol
InChI Key: BIBVSZULZHYLJH-UHFFFAOYSA-N
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Description

Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- is an organic compound with the molecular formula C12H9ClN2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a 4-chloro and a 4-pyridinylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- typically involves the condensation reaction between 4-chlorobenzenamine and 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in compounds with different properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- depends on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes or receptors. The imine group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine and pyridine groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-chloro-N-(2-pyridinylmethylene)
  • Benzenamine, 3-chloro-N-(4-pyridinylmethylene)
  • Benzenamine, 2-chloro-N-(4-pyridinylmethylene)

Uniqueness

Benzenamine, 4-chloro-N-(4-pyridinylmethylene)- is unique due to the specific positioning of the chloro and pyridinylmethylene groups, which influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

55643-84-0

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C12H9ClN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-9H

InChI Key

BIBVSZULZHYLJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC=NC=C2)Cl

Origin of Product

United States

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